![molecular formula C20H15F4N5O3 B2919639 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 942012-25-1](/img/structure/B2919639.png)
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a imidazo[2,1-c][1,2,4]triazin ring, which is a type of heterocyclic ring containing nitrogen atoms . It also contains fluorophenyl and trifluoromethylphenyl groups, which are aromatic rings containing fluorine atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is used. The presence of the fluorine atoms might make it somewhat reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of fluorine atoms could potentially affect its polarity, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Radiolabeling
This compound and related analogs have been synthesized for potential applications in medical imaging, particularly in positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which may include structurally related compounds, has been reported as selective ligands for the translocator protein (18 kDa). These ligands, designed with a fluorine atom in their structure, allow labeling with fluorine-18 for in vivo imaging using PET. The synthesis process involves a straightforward methodology, leading to compounds with high radiochemical purity and specific activity (Dollé et al., 2008).
Antibacterial Applications
Research has explored the antibacterial properties of compounds structurally similar to the given chemical, demonstrating promising activity against various bacterial strains. For example, novel lamotrigine analogs, incorporating fluorine substitutions, have shown interesting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019). Similarly, compounds synthesized from cyanuric chloride, including benzimidazole, benzoxazole, and benzothiazole derivatives, exhibited broad-spectrum antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Padalkar et al., 2014).
Antimicrobial and Molluscicidal Activities
The antimicrobial and molluscicidal activities of new benzimidazole derivatives incorporating fluorine have been investigated, showing effectiveness against microbial pathogens and pests. This research underscores the potential of these compounds in developing new antimicrobial and pest control agents (Nofal et al., 2002).
Novel Antimicrobial Agents
Further studies on fluorine-containing heterocyclic compounds have led to the synthesis of novel agents with potential antibacterial properties. These studies focus on creating new molecules that could serve as effective treatments against resistant bacterial strains, demonstrating the chemical compound's relevance in the ongoing search for new antimicrobial drugs (Zhu, Huang, & Chi, 1989).
Eigenschaften
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N5O3/c21-13-4-6-15(7-5-13)27-8-9-28-17(31)18(32)29(26-19(27)28)11-16(30)25-14-3-1-2-12(10-14)20(22,23)24/h1-7,10H,8-9,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKWQMBFYLNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.